5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole
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Overview
Description
5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound with the molecular formula C8H8N2O2This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-nitroaniline derivatives with suitable reagents to form the benzoxadiazole ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole include:
- 5,6-Dimethylbenzimidazole
- 5,6-Dimethoxy-2,1,3-benzoxadiazole 1-oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 1-oxide group. These structural features confer unique chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
39132-77-9 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-dimethyl-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7-8(4-6(5)2)10(11)12-9-7/h3-4H,1-2H3 |
InChI Key |
YNVKVZHZPNWXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NO[N+](=C2C=C1C)[O-] |
Origin of Product |
United States |
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